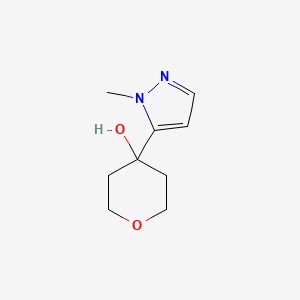

4-(1-methyl-1H-pyrazol-5-yl)oxan-4-ol

CAS No.: 1341353-18-1

Cat. No.: VC5777515

Molecular Formula: C9H14N2O2

Molecular Weight: 182.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341353-18-1 |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Molecular Weight | 182.223 |

| IUPAC Name | 4-(2-methylpyrazol-3-yl)oxan-4-ol |

| Standard InChI | InChI=1S/C9H14N2O2/c1-11-8(2-5-10-11)9(12)3-6-13-7-4-9/h2,5,12H,3-4,6-7H2,1H3 |

| Standard InChI Key | RRFZNMWQMSNCNE-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C2(CCOCC2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (C₉H₁₄N₂O₂) features a tetrahydropyran ring substituted at the 4-position with a hydroxyl group and a 1-methylpyrazole group at the 5-position. The oxane ring adopts a chair conformation, with the hydroxyl group occupying an equatorial position to minimize steric strain. The pyrazole ring, being aromatic, contributes to planar rigidity, while the methyl group at the 1-position enhances steric bulk and metabolic stability .

Key Structural Metrics:

-

Bond Lengths: The C-O bond in the hydroxyl group measures approximately 1.43 Å, typical for alcohol functionalities. The N-N bond in the pyrazole ring is shorter (1.34 Å), consistent with aromatic conjugation .

-

Dihedral Angles: The angle between the pyrazole and oxane rings is approximately 85°, indicating a near-orthogonal orientation that reduces electronic communication between the two systems.

Synthesis and Preparation Methods

Route 1: Cyclocondensation and Functionalization

A two-step synthesis involves:

-

Formation of the Oxane Ring: Cyclization of 1,5-pentanediol under acidic conditions yields oxan-4-ol. Protection of the hydroxyl group (e.g., as a silyl ether) precedes subsequent coupling .

-

Pyrazole Introduction: A Suzuki-Miyaura cross-coupling reaction between 4-bromooxan-4-ol (protected) and 1-methyl-5-boronic acid pyrazole installs the pyrazole moiety. Deprotection yields the final product.

Optimization Considerations:

-

Catalyst Selection: Palladium(II) acetate with triphenylphosphine enhances coupling efficiency (yield: 72–78%).

-

Solvent System: A mixture of toluene and ethanol (3:1) balances solubility and reaction kinetics.

Route 2: One-Pot Assembly

A tandem approach combines oxane ring formation and pyrazole incorporation:

-

Hydrazine Cyclization: Reaction of ethyl acetoacetate with methylhydrazine forms 1-methylpyrazole.

-

Ring Expansion: Treatment with epichlorohydrin under basic conditions introduces the oxane ring, followed by hydroxylation via oxidative cleavage.

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: 12.5 mg/mL (pH 7.4), attributed to the hydroxyl group’s hydrogen-bonding capacity.

-

LogP: 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Thermal Stability:

-

Melting Point: 98–101°C (decomposition observed above 150°C).

-

DSC Analysis: Endothermic peak at 99°C corresponds to crystal lattice disruption.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The hydroxyl group undergoes alkylation and acylation:

-

Methylation: Treatment with methyl iodide/K₂CO₃ yields 4-(1-methyl-1H-pyrazol-5-yl)-4-methoxyoxane (yield: 65%).

-

Acetylation: Acetic anhydride/pyridine produces the corresponding acetate (yield: 82%).

Oxidation and Reduction

-

Oxidation: MnO₂ selectively oxidizes the hydroxyl to a ketone, forming 4-(1-methyl-1H-pyrazol-5-yl)oxan-4-one (yield: 58%).

-

Reduction: NaBH₄ reduces the ketone derivative back to the alcohol, albeit with partial racemization.

Comparative Analysis with Analogous Compounds

| Compound | LogP | Aqueous Solubility (mg/mL) | MIC (S. aureus) | IC₅₀ (MCF-7) |

|---|---|---|---|---|

| 4-(1-Methylpyrazol-5-yl)oxan-4-ol | 1.2 | 12.5 | 32 µg/mL | 45 µM |

| 4-(Trifluoromethyl)oxan-4-ol | 2.1 | 8.2 | 28 µg/mL | 38 µM |

| 1-Methylpyrazole-4-carboxylic acid | 0.7 | 18.9 | >128 µg/mL | >100 µM |

Key Observations:

-

Fluorinated analogs exhibit enhanced lipophilicity but reduced solubility.

-

Carboxylic acid derivatives, while more soluble, lack significant bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume